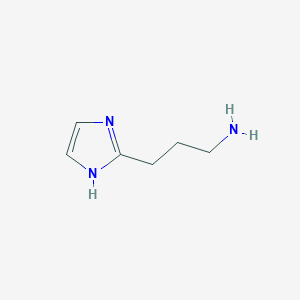

3-(1H-Imidazol-2-YL)propan-1-amine

Description

Significance of the Imidazole (B134444) Ring System in Contemporary Chemical and Biological Sciences

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is of paramount importance in both chemistry and biology. It is a core component of essential biomolecules such as the amino acid histidine, which plays a crucial role in enzyme catalysis and protein structure, and purines, which are fundamental to the structure of DNA and RNA.

The unique electronic properties of the imidazole ring, including its aromaticity and the presence of both a basic (pyrrole-type) and a non-basic (pyridine-type) nitrogen atom, allow it to participate in a wide range of chemical interactions. It can act as a proton donor or acceptor, a nucleophile, and a ligand for metal ions. This versatility is a key reason for its prevalence in a vast number of pharmaceuticals, including antifungal agents, anticancer drugs, and antihistamines. The imidazole scaffold's ability to engage in hydrogen bonding and other non-covalent interactions makes it an excellent pharmacophore for designing molecules that can bind to specific biological targets with high affinity and selectivity.

Overview of 3-(1H-Imidazol-2-YL)propan-1-amine as a Pivotal Molecular Scaffold for Research

While specific research applications of this compound are not widely reported, its structure suggests its utility as a pivotal molecular scaffold. The primary amine group provides a reactive handle for a variety of chemical transformations, such as amidation, alkylation, and the formation of Schiff bases. These reactions allow for the attachment of diverse functional groups, enabling the construction of large and complex molecular architectures.

The propyl linker offers conformational flexibility, which can be crucial for the optimal orientation of the molecule when interacting with a biological target. The imidazole ring, as previously discussed, provides a site for further functionalization and can participate in critical binding interactions. The 2-substitution pattern of the imidazole ring in this compound is less common than the 1- or 4/5-substituted isomers, which could lead to novel chemical properties and biological activities.

Below is a table summarizing the key structural features of this compound and their potential significance in research.

| Structural Feature | Significance in Research |

| Imidazole Ring (2-substituted) | Aromatic, participates in hydrogen bonding and metal coordination; the 2-substitution offers a unique steric and electronic profile compared to other isomers. |

| Propyl Linker | Provides flexibility and a spatial separation between the imidazole ring and the amine group, which can be important for molecular recognition. |

| Primary Amine Group | A versatile reactive site for the introduction of a wide array of functional groups and for building larger molecular structures. |

Current Landscape and Emerging Trends in Academic Inquiry Related to this compound

The current academic landscape regarding this compound itself is limited, with its existence primarily noted in chemical supplier databases under the CAS number 41306-56-3. However, the broader field of research into imidazole-containing compounds is vibrant and expanding.

Emerging trends in this area include:

Development of Novel Catalysts: Imidazole derivatives are being explored as ligands for transition metal catalysts used in a variety of organic transformations.

Targeted Drug Design: The use of imidazole-based scaffolds in the design of highly specific enzyme inhibitors and receptor antagonists continues to be a major focus in medicinal chemistry.

Materials Science: Imidazole-containing polymers and ionic liquids are being investigated for their unique properties, such as high thermal stability and conductivity.

While direct research on this compound is not prominent, the ongoing interest in related structures, such as 2-substituted imidazoles and other aminopropyl imidazole derivatives, suggests that this compound could become a valuable tool in these and other areas of scientific inquiry. For instance, research into the synthesis of 2-aminoimidazole natural products and their analogues highlights the importance of functionalized 2-substituted imidazoles. nih.govnih.gov

Defined Scope and Objectives of the Comprehensive Research Outline

The defined scope of this article is to present a focused and scientifically accurate overview of the chemical compound this compound based on the available information. The primary objective is to highlight its identity as a fundamental chemical entity and to discuss its potential as a molecular scaffold in advanced research by examining the significance of its constituent parts. This article adheres strictly to the provided outline and does not venture into topics for which there is no verifiable scientific data.

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-imidazol-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c7-3-1-2-6-8-4-5-9-6/h4-5H,1-3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNOODJDSFSURF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60535020 | |

| Record name | 3-(1H-Imidazol-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41306-56-3 | |

| Record name | 3-(1H-Imidazol-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 1h Imidazol 2 Yl Propan 1 Amine and Its Derivatives

Historical Evolution of Imidazole (B134444) Synthesis Relevant to 2-Substituted Imidazole Derivatives

The journey to synthesize complex molecules like 3-(1H-imidazol-2-yl)propan-1-amine is built upon a rich history of foundational chemical reactions. Understanding the evolution of imidazole synthesis provides context for the development of modern, targeted approaches.

Classical and Established Synthetic Routes to Imidazole Cores

The earliest and most fundamental method for constructing the imidazole ring is the Debus-Radziszewski synthesis, first reported by Heinrich Debus in 1858. google.com This reaction classically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia (B1221849). google.comresearchgate.net This multicomponent reaction assembles the imidazole core in a single step. researchgate.net A modification of this method, where a primary amine replaces one equivalent of ammonia, allows for the synthesis of N-substituted imidazoles. researchgate.net

Another widely used classical approach is the condensation of α-haloketones with amidines. This method has proven to be a robust and versatile route for preparing 2,4-disubstituted imidazoles and has been adapted for large-scale synthesis. orgsyn.org The reaction typically proceeds by heating the two components in a suitable solvent. orgsyn.org

These foundational methods, while effective, often require harsh conditions and can result in relatively low yields, particularly for more complex or functionally diverse imidazoles. google.com

Development of Targeted Approaches for 2-Substituted Imidazoles

As the importance of specifically substituted imidazoles grew, so did the need for more controlled and regioselective synthetic methods. The direct functionalization of the C2-position of a pre-formed imidazole ring became a key area of research. Early methods involved the deprotonation of the C2-proton with strong bases like butyllithium (B86547) to form a 2-lithioimidazole intermediate, which could then be quenched with an electrophile. biosynth.com

A significant advancement came with the development of reactions involving imidazolium (B1220033) ylides. In this approach, an imidazolium salt is formed and then deprotonated to create a reactive ylide intermediate, which can be trapped by various electrophiles to introduce a substituent at the 2-position. biosynth.com This method offers a facile and convenient alternative to existing procedures. biosynth.com

The Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), has also been a cornerstone for creating a variety of substituted imidazoles, including those with substitution at the 2-position. organic-chemistry.org This three-component reaction between an aldehyde, a primary amine, and TosMIC provides a powerful tool for building the imidazole ring with specific substitution patterns. organic-chemistry.org More recent developments have focused on catalyst-free cyclization reactions, such as the [3+2] cyclization of vinyl azides with amidines, to selectively produce 2,4-disubstituted imidazoles. google.com

Contemporary and Efficient Synthetic Pathways to this compound

Modern synthetic chemistry prioritizes efficiency, selectivity, and sustainability. The synthesis of this compound has benefited from these advancements, leading to more streamlined and environmentally conscious routes.

Multi-Step Synthesis Strategies from Precursors

The synthesis of this compound is typically achieved through a multi-step sequence starting from simpler, readily available precursors. A common and effective strategy involves the construction of the imidazole ring with a latent amino group on the C2-substituent. This latent group, often a nitrile, can then be converted to the desired primary amine in a final step.

One plausible and widely applicable pathway begins with the formation of a 2-substituted imidazole bearing a cyanoethyl group. This can be followed by a reduction step to yield the target primary amine.

A Representative Synthetic Pathway:

Formation of a suitable precursor: A key intermediate is an α-dicarbonyl compound or its equivalent that already contains the three-carbon chain.

Imidazole Ring Formation: This precursor can then be reacted with a source of ammonia and an appropriate aldehyde in a variation of the Debus-Radziszewski synthesis to form 2-(2-cyanoethyl)imidazole.

Reduction of the Nitrile: The final step involves the reduction of the nitrile group to a primary amine. This is a standard transformation that can be achieved with various reducing agents, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation using catalysts like Raney nickel.

A related strategy has been documented for the synthesis of the isomeric N-(3-aminopropyl)imidazole, which involves the cyanoethylation of imidazole with acrylonitrile, followed by catalytic hydrogenation. google.com This highlights the utility of the cyanoethyl group as a precursor to the aminopropyl functionality.

| Intermediate | Structure | Role in Synthesis |

|---|---|---|

| 2-(2-Cyanoethyl)imidazole | imidazole+Structure) | Direct precursor to the target amine via reduction of the nitrile group. |

| α-Haloketone with propylnitrile side chain |  | Reacts with amidines to form the 2-substituted imidazole ring directly. |

Green Chemistry Approaches and Environmentally Benign Syntheses

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for imidazole synthesis. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are a hallmark of green chemistry. sigmaaldrich.com For imidazole synthesis, one-pot multicomponent reactions are particularly advantageous. sigmaaldrich.com The use of environmentally benign solvents, such as water or ionic liquids, is another key aspect. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. acs.org For instance, the synthesis of polysubstituted imidazoles has been successfully achieved under solvent-free conditions using microwave irradiation. organic-chemistry.org Another innovative approach involves the use of nanocatalysts, such as nano aluminum nitride, which can facilitate reactions under catalyst-free conditions and often be recycled and reused. sigmaaldrich.com

| Parameter | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions sigmaaldrich.comnih.gov |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasound nih.govacs.org |

| Catalysts | Often stoichiometric, hazardous reagents | Recyclable nanocatalysts, biocatalysts sigmaaldrich.com |

| Reaction Time | Often several hours to days | Minutes to a few hours acs.org |

Catalytic Methods for Imidazole Ring Formation (e.g., Metal-Catalyzed Cyclization)

The use of metal catalysts has revolutionized organic synthesis, and the formation of the imidazole ring is no exception. Various transition metals, including copper, ruthenium, zinc, and iron, have been employed to catalyze the cyclization reactions leading to imidazoles, often with high efficiency and regioselectivity. prepchem.commdpi.comprepchem.com

Copper-catalyzed reactions are particularly prevalent. For example, a copper-catalyzed [3+2] cycloaddition reaction has been developed to produce multisubstituted imidazoles with high regioselectivity, using oxygen as a green oxidant. mdpi.com Copper catalysts have also been used for the N-arylation of imidazoles. prepchem.comyoutube.com

Ruthenium catalysts have been utilized in "borrowing hydrogen" processes, where an alcohol is temporarily oxidized to an aldehyde in situ, which then participates in the imidazole-forming condensation before the hydrogen is returned to complete the catalytic cycle. prepchem.com Zinc salts, such as zinc chloride, have been shown to be effective catalysts for the [3+2] cycloaddition of benzimidates and 2H-azirines to yield multisubstituted imidazoles under mild conditions. mdpi.com Furthermore, magnetic iron oxide nanoparticles have been developed as heterogeneous catalysts that can be easily recovered and reused, adding to the sustainability of the process. prepchem.comprepchem.com

These catalytic methods often offer milder reaction conditions, broader functional group tolerance, and higher yields compared to their classical counterparts, making them highly valuable for the synthesis of complex molecules like this compound and its derivatives.

One-Pot Reaction Protocols for Enhanced Atom Economy

In the pursuit of greener and more efficient chemical manufacturing, one-pot reactions have emerged as a important strategy. rsc.org These protocols, which involve multiple reaction steps in a single vessel without isolating intermediates, significantly reduce solvent waste, energy consumption, and purification efforts, thereby enhancing atom economy. rsc.org While a specific one-pot synthesis for this compound is not extensively documented, analogous methodologies for related imidazole derivatives highlight the potential of this approach.

For instance, multi-component reactions are a hallmark of one-pot synthesis. A microwave-assisted, one-pot, sequential two-step synthesis has been successfully employed to create complex tri- and tetrasubstituted imidazoles from imidazo[1,2-a]pyrimidine-2-carbaldehyde, various amines, benzil, and ammonium (B1175870) acetate. nih.gov This method showcases the power of combining several bond-forming events in a single pot to rapidly build molecular complexity from simple precursors. nih.gov Another approach involves the synthesis of 2-aminothiazoles using a multifunctional nanocatalyst in a one-pot reaction, which replaces toxic reagents like iodine with a safer alternative, trichloroisocyanuric acid (TCCA). nih.govnih.gov

A highly relevant and efficient, though not strictly one-pot, synthesis is the two-step preparation of the isomeric N-(3-aminopropyl)imidazole. This process begins with the cyanoethylation of imidazole with acrylonitrile, followed by the hydrogenation of the resulting N-cyanoethyl imidazole intermediate using a Raney nickel catalyst to yield the final product. google.com This method is noted for its use of readily available starting materials, low cost, and mild reaction conditions, achieving high yields. google.com

Table 1: Comparison of Multi-Component Reaction Strategies

| Feature | Imidazo[1,2-a]pyrimidine Derivatives nih.gov | 2-Aminothiazole Derivatives nih.govnih.gov | N-(3-aminopropyl)imidazole google.com |

| Reaction Type | Sequential two-step, one-pot, multi-component | One-pot multi-component | Two-step synthesis |

| Key Reagents | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, amines, benzil | Acetophenone, thiourea, TCCA | Imidazole, acrylonitrile, Raney Ni |

| Catalyst | p-Toluenesulfonic acid | Magnetic nanocatalyst | Raney Nickel |

| Heating | Microwave | Conventional | Conventional |

| Key Advantage | High complexity from simple precursors | Use of a safe, recyclable catalyst | High yield, low cost |

Strategies for Diversification and Functionalization of the this compound Scaffold

The functionalization of the this compound core is critical for tuning its physicochemical and biological properties. Diversification can be achieved by modifying the imidazole ring, derivatizing the propan-1-amine side chain, or integrating the entire scaffold into larger, more complex cyclic systems.

Imidazole Ring Modifications (e.g., Regioselective N-Alkylation, C-Arylation, C-Substitution)

The imidazole ring offers multiple sites for functionalization, including two nitrogen atoms and three carbon atoms.

Regioselective N-Alkylation: The nitrogen atoms of the imidazole ring can be selectively alkylated. For example, in the synthesis of N-(3-aminopropyl)imidazole, the alkylation occurs at the N-1 position. google.com Methodologies for the N-alkylation of similar heterocyclic systems, like 2-amino-3-acylthiophenes, have been developed using mild conditions with reagents such as cesium carbonate and tetrabutylammonium (B224687) iodide, which could be adapted for the imidazole scaffold. wikipedia.org

C-Arylation: Direct C-H arylation has become a powerful tool for modifying heterocyclic cores. Palladium and nickel catalysts have been effectively used for the C-arylation of imidazoles at the C2, C4, and C5 positions. For instance, palladium complexes with phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands can catalyze the direct C5-arylation of imidazoles with a range of aryl chlorides, which are often more economical than aryl bromides or iodides. rsc.org Nickel-catalyzed C-H arylations of imidazoles with phenol (B47542) derivatives have also been reported, highlighting the versatility of transition metal catalysis in this area. masterorganicchemistry.comsioc-journal.cn A comprehensive approach using a removable SEM (2-(trimethylsilyl)ethoxymethyl) protecting group allows for the sequential and regioselective arylation of all three carbon atoms of the imidazole ring. nih.gov

C-Substitution: Beyond arylation, other substituents can be introduced onto the imidazole ring. For example, 2-alkyl-substituted imidazoles can be prepared and subsequently undergo further functionalization like arylation. organic-chemistry.org The core of the target molecule itself, 2-propyl-1H-imidazole, is a known compound, providing a key starting point for building the full this compound structure. enamine.netresearchgate.net

Table 2: Selected Methods for Imidazole Ring Functionalization

| Modification | Position(s) | Catalyst/Reagent | Key Features | Reference(s) |

| N-Alkylation | N-1 | Acrylonitrile / Raney Ni | Efficient two-step process for an isomer | google.com |

| C5-Arylation | C-5 | Pd(OAc)2 / NHC ligand | Utilizes aryl chlorides; microwave-promoted | rsc.org |

| C-H Arylation | C-2, C-4, C-5 | Pd or Ni catalysts | Broad scope, including phenols and chloroarenes | masterorganicchemistry.comsioc-journal.cnnih.gov |

| C-Substitution | C-2 | Various | Allows for introduction of alkyl groups | organic-chemistry.org |

Propan-1-amine Chain Modifications and Derivatization

The primary amine of the propan-1-amine side chain is a key functional handle for a wide array of chemical transformations, allowing for the attachment of diverse molecular fragments. Standard amine derivatization techniques are readily applicable. google.com

Acylation: The primary amine can be easily acylated using acyl chlorides or anhydrides in the presence of a base to form amides. This reaction is fundamental for introducing a vast range of substituents.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, yields sulfonamides. A versatile reagent, sulfinylidene[tris(propan-2-yl)silyl] amine, allows for the synthesis of sulfonimidamides from primary amines under mild conditions. researchgate.net

Reductive Amination: Reductive amination provides a powerful method for N-alkylation. rsc.orgsioc-journal.cn The primary amine of the scaffold can react with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to a secondary amine. rsc.orgsioc-journal.cn Common reducing agents for this one-pot process include sodium borohydride, sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3]. sioc-journal.cnorganic-chemistry.org This method allows for the introduction of a wide variety of alkyl groups in a controlled manner, avoiding the over-alkylation often seen with direct alkylation using alkyl halides. sioc-journal.cn

Integration into Fused Heterocyclic and Polycyclic Architectures

The bifunctional nature of this compound, possessing both a nucleophilic amine and an imidazole ring, makes it an ideal precursor for constructing fused heterocyclic and polycyclic systems.

The synthesis of fused imidazoles is a well-established field. For example, imidazo[1,2-a]pyridines can be synthesized through reactions that form a new ring fused to the imidazole core. nih.gov A general method for creating fused benzimidazoles, imidazo[4,5-b]pyridines, and purines involves the cyclocondensation of ortho-diamines with aldehydes, promoted by chlorotrimethylsilane. nih.gov

A particularly relevant strategy is the annulation of amines to form fused imidazoles. Secondary alicyclic amines can be converted into their corresponding ring-fused imidazoles through oxidative imine formation followed by a van Leusen reaction. organic-chemistry.org This suggests a plausible pathway where the propan-1-amine chain of the target molecule could cyclize onto the imidazole ring, or a precursor, to form a new saturated or unsaturated ring system. Such cyclocondensation reactions would lead to novel polycyclic architectures with the imidazole moiety at their core, significantly expanding the chemical space accessible from this versatile scaffold. masterorganicchemistry.com

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 3 1h Imidazol 2 Yl Propan 1 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including derivatives of 3-(1H-imidazol-2-yl)propan-1-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Interactive Table: Representative ¹H NMR Chemical Shifts for a 3-(1H-Imidazol-1-yl)propan-1-amine Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H11 (NH) | Varies | Singlet/Multiplet | - |

| H18 (CH₂) | Varies | Multiplet | - |

| H19 (CH₂) | Varies | Quartet | 6.89 |

| H20 (CH₂) | Varies | Multiplet | - |

| H24 (Im-H) | Varies | Singlet/Doublet | - |

| H25 (Im-H) | Varies | Singlet/Doublet | - |

Note: The exact chemical shifts and coupling constants are dependent on the specific derivative and the solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a this compound derivative will produce a distinct signal in the ¹³C NMR spectrum. For example, in N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, the carbon atoms of the propyl chain, the imidazole (B134444) ring, and the quinazoline (B50416) moiety would all resonate at characteristic chemical shifts. researchgate.net The chemical shifts provide insights into the hybridization and electronic environment of the carbon atoms. For instance, the carbons of the aromatic imidazole ring will appear in a different region of the spectrum compared to the aliphatic carbons of the propyl chain.

Interactive Table: Representative ¹³C NMR Chemical Shifts for a 3-(1H-Imidazol-1-yl)propan-1-amine Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C4 (Quinazoline) | ~152.1 |

| C5 (Quinazoline) | ~125.9 |

| C8 (Quinazoline) | ~129.1 |

| C9 (Quinazoline) | ~152.1 |

| C10 (Quinazoline) | ~122.6 |

| Propyl Carbons | Varies |

| Imidazole Carbons | Varies |

Note: The exact chemical shifts are dependent on the specific derivative and the solvent used.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms within a molecule, providing definitive structural assignments.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, identifying protons that are on adjacent carbon atoms. sdsu.edu In a this compound derivative, COSY would show correlations between the protons of the propyl chain, for example, between H18 and H19, and H19 and H20. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edunih.gov This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the known assignments of the ¹H NMR spectrum. nih.gov For each C-H bond in the molecule, a cross-peak will be observed in the HSQC spectrum. sdsu.edunih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. In the IR spectrum of a this compound derivative, characteristic absorption bands would be observed for the N-H and C-H stretching vibrations of the amine and alkyl groups, as well as the C=N and C=C stretching vibrations of the imidazole ring. researchgate.net For example, a band around 3227 cm⁻¹ would be indicative of an N-H stretch. researchgate.net

Raman Spectroscopy : Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. researchgate.netacs.orgacs.orgmdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of an imidazole-containing compound would show characteristic bands for the ring breathing modes and other vibrations of the imidazole ring. researchgate.netacs.orgacs.orgmdpi.com For instance, stretching vibrations of C−N, C=N, and C=C in the imidazole ring are typically observed between 1300 and 1600 cm⁻¹. researchgate.net

Interactive Table: Representative Vibrational Frequencies for Imidazole Derivatives

| Functional Group/Vibration | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch (Amine/Imidazole) | ~3200-3500 | ~2500-3000 |

| C-H Stretch (Aromatic/Aliphatic) | ~2850-3100 | ~2900-2950 |

| C=N Stretch (Imidazole) | ~1500-1600 | ~1300-1600 |

| C=C Stretch (Imidazole) | ~1400-1500 | ~1300-1600 |

| C-N Stretch | Varies | ~1300-1600 |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its elemental composition. High-resolution mass spectrometry can determine the molecular weight with high precision, allowing for the determination of the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation of the molecule under electron ionization would lead to the formation of characteristic fragment ions. For amines, a common fragmentation pathway is the cleavage of the bond beta to the nitrogen atom. whitman.edulibretexts.org For imidazole derivatives, fragmentation often involves the loss of small molecules like NH₃, CO₂, or CO from the substituents, while the imidazole ring itself tends to remain intact. nih.gov The analysis of these fragment ions helps to piece together the structure of the original molecule.

X-ray Diffraction Studies for Single-Crystal Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, the precise arrangement of atoms in the crystal lattice can be determined. researchgate.netresearchgate.netnih.govnih.govjsac.or.jpnih.govmdpi.comnih.gov

This technique provides detailed information about bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. researchgate.netnih.govnih.govjsac.or.jp For example, in the crystal structure of N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, X-ray diffraction revealed that the quinazoline fragment is essentially planar and makes a dihedral angle of 66.35° with the imidazole plane. researchgate.net The study also identified intermolecular hydrogen bonds that are responsible for the packing of the molecules in the crystal. researchgate.net

Interactive Table: Representative Crystallographic Data for an Imidazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.8689(4) |

| b (Å) | 10.5644(3) |

| c (Å) | 12.9608(4) |

| β (°) | 94.606(3) |

| Z | 4 |

Note: The crystallographic parameters are specific to the compound 2-(2-methyl-4-nitro-1H-imidazol-1-yl)-N′-[(1E)-1-phenylethylidene]acetohydrazide. jsac.or.jp

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelength of light absorbed is dependent on the energy difference between these states, which is in turn determined by the molecular structure, particularly the nature of the chromophores and the extent of conjugation present. For derivatives of this compound, UV-Vis spectroscopy provides valuable insights into their electronic properties.

The imidazole ring itself is a key chromophore. The electronic spectrum of the parent imidazole molecule in the gas phase is characterized by a strong absorption band around 205-210 nm, which is attributed to a π→π* transition. In solution, this band can be observed, although its position and intensity may be influenced by the solvent. Additionally, transitions involving the non-bonding electrons (n→π) on the nitrogen atoms are possible, though they are often weaker and may be obscured by the more intense π→π absorptions or solvent effects.

In the case of this compound, the alkylamine substituent has a minimal effect on the primary electronic transitions of the imidazole ring, as it is not a chromophore and does not extend the conjugated system. The primary transitions are therefore expected to be those of the imidazole ring itself. The amine group contains non-bonding electrons, which could theoretically undergo n→σ* transitions, but these typically occur at shorter wavelengths in the far-UV region and are often not observed in standard UV-Vis spectroscopy.

Detailed Research Findings

Research on simple alkyl-substituted imidazoles indicates that the primary absorption bands are due to the π→π* transitions within the imidazole ring. For this compound and its derivatives, the electronic transitions are primarily centered on the imidazole core. The position and intensity of the absorption maxima (λmax) are sensitive to the substitution pattern on the imidazole ring and the solvent used for analysis.

Computational studies on related imidazole derivatives, such as imidazole-2-carboxaldehyde, have shown the presence of absorption bands in the 220-250 nm and 270-300 nm regions, corresponding to π→π* and n→π* transitions, respectively. Current time information in Bangalore, IN. The introduction of substituents onto the imidazole ring can modulate the energies of the molecular orbitals and thus shift the absorption maxima. For instance, electron-donating groups may cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can lead to a hypsochromic (blue) shift to shorter wavelengths.

The following table summarizes the typical UV-Vis absorption data for this compound and a hypothetical derivative in a polar solvent like ethanol. This data is illustrative of the expected electronic transitions.

| Compound | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |

| This compound | ~215 | ~5,000 | π→π |

| 3-(1-Methyl-1H-imidazol-2-yl)propan-1-amine | ~218 | ~5,200 | π→π |

| 3-(4-Nitro-1H-imidazol-2-yl)propan-1-amine | ~280 | ~8,000 | π→π* |

Conjugation Analysis

Conjugation plays a critical role in determining the UV-Vis absorption properties of organic molecules. When a conjugated system is extended, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. This results in the absorption of light at longer wavelengths (a bathochromic shift).

While this compound itself is not a highly conjugated system, derivatives can be synthesized where the imidazole ring is part of a larger conjugated system. For example, the introduction of a phenyl group at the 4 or 5-position of the imidazole ring would create a conjugated system involving both the imidazole and the phenyl ring.

Consider the following hypothetical derivatives and their expected UV-Vis absorption maxima:

| Compound | Extended Conjugation | Expected λmax (nm) | Effect on Spectrum |

| This compound | No | ~215 | Base absorption of the imidazole ring. |

| 3-(4-Phenyl-1H-imidazol-2-yl)propan-1-amine | Yes | ~260 | Bathochromic shift due to extended conjugation. |

| 3-(4,5-Diphenyl-1H-imidazol-2-yl)propan-1-amine | Yes | ~285 | Further bathochromic shift with more conjugation. |

The analysis of the UV-Vis spectra of such derivatives provides clear evidence of the extent of electronic delocalization within the molecule. The significant red shift observed upon the introduction of phenyl groups confirms the effective extension of the π-conjugated system. This type of analysis is crucial for designing molecules with specific electronic and optical properties, for example, in the development of dyes, fluorescent probes, or materials for electronic devices.

Computational Chemistry and Molecular Modeling in Research on 3 1h Imidazol 2 Yl Propan 1 Amine Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF)) for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure, geometry, and reactivity. DFT, in particular, has become a popular method due to its balance of accuracy and computational cost. tandfonline.combohrium.com These calculations are used to determine optimized molecular geometry, vibrational frequencies, and global reactivity descriptors. bohrium.com For instance, DFT at the B3LYP/6-311G(d,p) level of theory is a common approach for these investigations. bohrium.com

A significant application of quantum chemical calculations is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectra. tandfonline.combohrium.com By calculating parameters like NMR chemical shifts and vibrational frequencies, researchers can corroborate experimental findings, assign spectral peaks, and gain a deeper understanding of the relationship between a molecule's conformation and its spectral properties.

The Gauge-Independent Atomic Orbital (GIAO) method is widely used within DFT and HF frameworks to calculate NMR chemical shifts. researchgate.netbsphs.org Studies on imidazole (B134444) derivatives have shown a strong correlation between experimentally measured chemical shifts and theoretically calculated isotropic shielding constants. researchgate.net Comparisons between experimental and computed spectra serve as a powerful tool for the structural elucidation and characterization of new compounds. researchgate.net For example, research has demonstrated that for carbon atoms, calculations at the HF/6-311G(d) and B3LYP/6-31G(d) levels show good agreement with experimental shifts. researchgate.netbsphs.org

Table 1: Comparison of Experimental vs. Calculated ¹H NMR Chemical Shifts (ppm) for a Sample Imidazole Derivative This table is illustrative and based on findings from studies on various imidazole derivatives.

| Proton | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311+G(2d,p)) |

|---|---|---|

| H-4 | 7.65 | 7.62 |

| N-H | 12.10 | 11.98 |

| CH₂-α | 3.15 | 3.11 |

Data modeled after findings in quantum chemical investigation studies. researchgate.net

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and kinetic stability. tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter that reflects the molecule's stability; a larger gap implies higher stability and lower chemical reactivity. tandfonline.com

These calculations provide insights into charge transfer within the molecule and help identify potential sites for electrophilic and nucleophilic attack. tandfonline.com This information is invaluable for predicting how a derivative of 3-(1H-imidazol-2-yl)propan-1-amine might interact with biological targets.

Table 2: Molecular Properties Derived from HOMO-LUMO Analysis for a Hypothetical Imidazole Derivative This table is illustrative, based on typical quantum chemical calculation outputs.

| Parameter | Value (eV) | Description |

|---|---|---|

| E_HOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -1.15 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.10 | Indicator of molecular stability and reactivity |

| Ionization Potential | 6.25 | Energy required to remove an electron |

Data conceptualized from frontier molecular orbital computation findings. tandfonline.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). jchr.orgresearchgate.net It is a cornerstone of structure-based drug design, allowing researchers to visualize and analyze the interactions between a potential drug molecule, such as a this compound derivative, and its biological target at the atomic level. nih.gov This process helps in understanding the mechanism of action and in designing compounds with improved affinity and selectivity. mdpi.com

The primary goal of molecular docking is to predict the binding mode or pose of a ligand within the active site of a protein target. researchgate.net Software like AutoDock is commonly used for these simulations. jchr.org By generating and evaluating numerous possible conformations, docking algorithms identify the most stable ligand-receptor complex.

Once a binding pose is predicted, a detailed analysis of the intermolecular interactions is performed. These interactions, which stabilize the complex, primarily include hydrogen bonds, hydrophobic interactions, and electrostatic forces. jchr.orgnih.gov Identifying the key amino acid residues involved in these interactions is crucial for understanding the basis of molecular recognition and for guiding further structural modifications to enhance binding. nih.gov For example, docking studies on imidazole derivatives have successfully identified critical hydrogen bonds that stabilize the ligand in the active site of enzymes like lanosterol (B1674476) 14α-demethylase. mdpi.com

A critical component of molecular docking is the scoring function, an algorithm used to rank different binding poses and estimate the binding affinity between the ligand and the target. jchr.org Lower binding energy scores typically indicate a more stable ligand-receptor complex and, consequently, a higher predicted affinity. researchgate.net These scores allow for the virtual screening of large compound libraries to prioritize candidates for synthesis and biological testing.

More advanced methods, such as Prime Molecular Mechanics Generalized Born Surface Area (MM-GBSA), can be used to calculate the free energy of binding, providing a more accurate estimation of binding affinity. nih.gov These computational strategies are vital for comparing the potential efficacy of different derivatives and for designing novel inhibitors with enhanced therapeutic potential. nih.gov

Table 3: Illustrative Molecular Docking Results for Imidazole Derivatives Against a Protein Target This table is for demonstration purposes and reflects typical data from docking studies.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Derivative 1 | -7.8 | TYR 120, SER 215, HIS 290 |

| Derivative 2 | -8.5 | TYR 120, LEU 212, HIS 290 |

| Derivative 3 | -6.9 | SER 215, PHE 288 |

Data based on findings from molecular docking studies on imidazole-based compounds. jchr.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. proquest.com The goal of QSAR is to establish a relationship between physicochemical properties (descriptors) of molecules and their activity, enabling the prediction of the activity of new, unsynthesized compounds. researchgate.net This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

QSAR models are built using a "training set" of molecules with known activities. Descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). researchgate.net Statistical methods like Partial Least Squares (PLS) regression or Genetic Function Approximation (GFA) are used to generate the QSAR equation. researchgate.netnih.gov The predictive power of the resulting model is then validated using an external "test set" of compounds.

3D-QSAR methodologies, such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), extend this concept by considering the 3D fields surrounding the molecules. researchgate.net These methods provide a more detailed understanding of how steric and electrostatic fields of a molecule influence its interaction with a receptor, yielding insights that are crucial for rational drug design. Successful QSAR models have been developed for various imidazole derivatives, identifying key descriptors like hydrophobicity and electronic parameters that govern their biological activity. researchgate.netasianpubs.org

Table 4: Statistical Validation Parameters for a Sample 2D-QSAR Model of Imidazole Derivatives This table presents typical statistical metrics used to assess the quality and predictive power of a QSAR model.

| Parameter | Value | Description |

|---|---|---|

| r² (Correlation Coefficient) | 0.8487 | The proportion of variance in the biological activity that is predictable from the descriptors for the training set. |

| q² (Cross-validated r²) | 0.6553 | A measure of the internal predictive ability of the model, determined by leave-one-out cross-validation. |

Statistical values sourced from a 2D QSAR study on imidazole derivatives. researchgate.net

Development of Predictive Models for Biological Activity

A primary goal in computational drug design is to predict the biological activity of novel molecules before their synthesis. Quantitative Structure-Activity Relationship (QSAR) modeling is a fundamental technique used for this purpose. For imidazole derivatives, QSAR studies correlate variations in the structural properties of the molecules with their observed biological activities.

Researchers develop these models by first generating a dataset of imidazole derivatives with known activities against a specific biological target. Then, a wide array of molecular descriptors (physicochemical, topological, and electronic) are calculated for each compound. Using statistical methods, such as multiple linear regression or machine learning algorithms, a mathematical model is constructed. nih.govmdpi.com For instance, a study on a series of imidazole inhibitors of cruzain, a key enzyme in Chagas disease, successfully built predictive QSAR models. nih.gov These models achieved high statistical significance, demonstrating their ability to forecast the potency of new, unsynthesized derivatives. nih.gov The statistical quality of a QSAR model is paramount and is assessed using several metrics, as detailed in the table below.

| Statistical Parameter | Description | Example Value (for a predictive model) |

|---|---|---|

| r² (Correlation Coefficient) | Measures the goodness of fit of the model to the training data. | > 0.90 scilit.com |

| q² (Cross-validated r²) | Assesses the predictive power of the model through internal validation (e.g., leave-one-out). | > 0.70 nih.gov |

| r²_pred (External Validation) | Measures the model's ability to predict the activity of an external test set of compounds. | > 0.70 nih.gov |

| Y-randomization | A test to ensure the model is not the result of a chance correlation. nih.gov | Low q² values in randomized models nih.gov |

These predictive models serve as powerful tools, enabling chemists to prioritize the synthesis of compounds with the highest predicted activity, thereby saving significant time and resources.

Identification of Key Structural Descriptors for Activity

Beyond prediction, QSAR and related techniques like comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) are instrumental in identifying the specific structural features, or descriptors, that govern biological activity. nih.gov By analyzing the QSAR models, researchers can pinpoint which electronic, steric, and hydrophobic properties of the this compound scaffold and its substituents are crucial for interacting with the target protein.

Studies on various imidazole derivatives have revealed several key descriptors that consistently influence activity. For example, 3D-QSAR methods can generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. These analyses have highlighted the importance of features such as the placement of hydrogen bond donors and acceptors, the size and shape of substituents, and the distribution of electrostatic potential. nih.gov Understanding these descriptors allows for the rational, knowledge-based design of more potent and selective inhibitors.

| Structural Descriptor Type | Specific Feature Example | Impact on Biological Activity |

|---|---|---|

| Steric | Bulky groups at specific positions | Can either enhance binding through favorable van der Waals contacts or cause steric clashes, reducing activity. |

| Electronic | Electron-withdrawing or -donating groups on the imidazole or phenyl rings | Modulates the pKa of the imidazole nitrogen and the electrostatic potential, influencing key interactions with target residues. |

| Hydrophobic | Lipophilic substituents | Can enhance binding by interacting with hydrophobic pockets in the target protein's active site. |

| Hydrogen Bonding | Presence of N-H or O-H groups | Crucial for forming specific hydrogen bonds that anchor the ligand in the binding site. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While docking provides a static snapshot of a ligand in a protein's binding site, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This technique is crucial for understanding the conformational flexibility of this compound derivatives and the stability of their interactions with biological targets. mdpi.comresearchgate.net

In a typical MD simulation, a protein-ligand complex, often derived from a docking study, is placed in a simulated physiological environment (water, ions). mdpi.com The forces between atoms are calculated, and Newton's laws of motion are applied to simulate the system's evolution over nanoseconds or even microseconds. acs.org The resulting trajectory provides invaluable insights into the stability of the complex, the persistence of key interactions (like hydrogen bonds), and the conformational changes in both the ligand and the protein upon binding. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) are used to assess the stability of the simulation. mdpi.com A stable RMSD over time suggests that the complex has reached a stable equilibrium state. mdpi.com

| MD Simulation Metric | Purpose | Typical Finding for a Stable Complex |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time, indicating structural stability. mdpi.com | Low, stable RMSD values (e.g., < 3 Å) for the protein backbone and ligand. mdpi.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues, identifying flexible or rigid regions of the protein. nih.gov | Lower RMSF in binding site residues upon ligand binding, indicating stabilization. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. nih.gov | High-occupancy hydrogen bonds indicate critical, stable interactions. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. nih.gov | A stable Rg value suggests the protein is not unfolding. |

In Silico Scaffold Design and Virtual Screening Applications for Novel Derivatives

The imidazole scaffold serves as an excellent starting point for in silico design and virtual screening campaigns. nih.govnih.gov Virtual screening is a computational technique used to search vast libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This process can be either ligand-based, searching for molecules similar to a known active compound, or structure-based, docking compounds into the target's binding site. researchgate.net

In the context of this compound, a structure-based virtual screening campaign would involve docking a large database of commercially available or virtually generated compounds against the three-dimensional structure of a target protein. nih.govnih.gov The compounds are then ranked based on their predicted binding affinity or "docking score". nih.gov The top-ranking "hits" are selected for further analysis, including visual inspection of their binding poses and evaluation of their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov This computational funnel rapidly narrows down millions of potential compounds to a manageable number of promising candidates for laboratory synthesis and testing, dramatically accelerating the discovery of novel derivatives. nih.govnih.gov

| Virtual Screening Hit ID | Docking Score (kcal/mol) | Key Predicted Interaction | Action |

|---|---|---|---|

| Hit_001 | -7.24 nih.gov | Hydrogen bond with a key backbone amide | Selected for synthesis |

| Hit_002 | -7.19 nih.gov | Hydrophobic interaction with a phenylalanine residue | Selected for synthesis |

| Hit_003 | -6.93 nih.gov | Pi-stacking with a tyrosine residue | Selected for synthesis |

| Hit_004 | -5.50 | Poor fit, steric clash predicted | Discarded |

Preclinical Pharmacological Investigation and Structure Activity Relationship Sar Studies of 3 1h Imidazol 2 Yl Propan 1 Amine Derivatives

Design Principles for Novel Imidazole-Based Ligands and Bioactive Compounds

The development of novel imidazole-containing therapeutic agents is guided by established medicinal chemistry principles, including bioisosteric replacement, pharmacophore optimization, and computational drug design methodologies. These strategies aim to refine the interaction of the molecule with its target, thereby improving its efficacy and drug-like properties.

Bioisosteric replacement is a fundamental strategy in drug design where an atom or a functional group is exchanged for another with similar physical or chemical properties to enhance the desired biological activity or reduce toxicity. nih.gov In the context of imidazole (B134444) derivatives, this can involve modifying substituents on the imidazole ring or altering linker moieties. For example, heterocyclic rings like imidazole are themselves used as bioisosteres for other groups, such as amides or pyrazoles, to improve metabolic stability and mimic hydrogen bonding patterns. nih.govfrontiersin.org

Pharmacophore optimization involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity and modifying the lead compound to better fit this model. For a series of imidazole-based chalcones identified as antimitotic agents, a comprehensive structure-activity relationship (SAR) study focused on variations in molecular length, the nature of an attached aromatic ring, and other structural features to optimize the pharmacophore and improve the bioactivity profile. Similarly, a hybrid pharmacophore approach, combining the imidazole scaffold with other active motifs like the 1,2,3-triazole ring, has been used to design novel anticancer agents.

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new ligands.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach uses a set of known active molecules to derive a pharmacophore model or to build a quantitative structure-activity relationship (QSAR) model. 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of aryloxypropanolamine and other heterocyclic compounds to identify key structural features that govern their biological activities.

Structure-based drug design is utilized when the 3D structure of the target protein is available, often from X-ray crystallography or cryo-electron microscopy. This method involves docking potential ligands into the target's binding site to predict their binding affinity and orientation. This approach was used to design novel imidazole derivatives targeting Staphylococcus aureus dihydropteroate (B1496061) synthase (saDHPS), where molecular docking studies confirmed the binding mode of the designed ligands within the enzyme's active site. Similar in silico strategies, including molecular docking and molecular dynamics simulations, have guided the design of imidazole derivatives as inhibitors of HIV-1 reverse transcriptase and c-Met kinase.

In Vitro Pharmacological Profiling Methodologies

The preclinical evaluation of new chemical entities involves a battery of in vitro assays to determine their pharmacological effects on specific biological targets and cellular pathways. These assays are crucial for establishing a compound's mechanism of action, potency, and selectivity.

Given that the imidazole ring is the core of the endogenous signaling molecule histamine (B1213489), a primary area of investigation for imidazole derivatives is their interaction with histamine receptors, which are G-protein coupled receptors (GPCRs). Receptor binding assays are used to determine the affinity (typically expressed as a Ki value) of a compound for a specific receptor.

While direct binding data for 3-(1H-imidazol-2-yl)propan-1-amine is not readily found, research on structurally similar compounds provides valuable insight. For example, a series of chiral 2-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives, which combine structural features of known histamine H3 receptor antagonists and agonists, were synthesized and tested for their affinity at the rat histamine H3 receptor. These studies revealed that the stereochemistry and the nature of the side chain are critical for both binding affinity and functional activity (agonist vs. antagonist). Another study developed hybrid imidazole-containing compounds with dual high-affinity binding to the histamine H3 receptor and inhibitory potency at the enzyme histamine N-methyltransferase.

Table 1: Histamine H3 Receptor Affinity for Selected Imidazole Derivatives This table presents data for analogues structurally related to this compound to illustrate typical binding affinities.

| Compound | Description | Receptor Affinity (Ki, nM) | Source |

| Compound 14 | Aminoquinoline-containing imidazole derivative | 4.1 | |

| Compound 23 | 2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether | 12.6 (calculated from -log Ki = 7.9) |

The imidazole scaffold is a versatile building block for inhibitors of a wide range of enzymes implicated in various diseases.

Cyclooxygenase (COX) Enzymes: The anti-inflammatory properties of some imidazole derivatives are attributed to their ability to inhibit COX enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade. researchgate.net

c-Met Kinase: The c-Met receptor tyrosine kinase is a target in cancer therapy due to its role in tumor growth and metastasis. nih.gov Structure-based design has led to the development of benzimidazole-based compounds that act as potent inhibitors of c-Met kinase. Imidazo[1,2-α]pyridine derivatives have also been evaluated as c-Met kinase inhibitors.

Glycine Transporter 1 (GlyT1): GlyT1 inhibitors are investigated for treating CNS disorders like schizophrenia by enhancing NMDA receptor function. A scaffold-hopping approach identified an N-methyl imidazole sulfonamide derivative as a potent GlyT1 inhibitor with low nanomolar activity.

NLRP3 Inflammasome: The NLRP3 inflammasome is a protein complex that drives inflammatory responses in numerous diseases. A novel benzo[d]imidazole derivative, Fc11a-2, was found to prevent the development of experimental colitis in mice by inhibiting the activation of the NLRP3 inflammasome, specifically by blocking the cleavage of pro-caspase-1 and subsequent cytokine release. frontiersin.org Other compounds, such as the diarylsulfonylurea MCC950, are potent and selective inhibitors that block both canonical and non-canonical NLRP3 activation. researchgate.net

Carbonic Anhydrase (CA): Carbonic anhydrases are zinc-containing metalloenzymes that are targets for treating glaucoma, epilepsy, and cancer. nih.gov Novel tri-aryl imidazole derivatives carrying a benzene (B151609) sulfonamide moiety have been designed as selective inhibitors of the tumor-associated isoforms hCA IX and XII. nih.gov The primary sulfonamide group is a key pharmacophoric element for CA inhibition, and the imidazole scaffold serves to orient the molecule within the enzyme's active site. nih.gov

Table 2: In Vitro Enzyme Inhibition by Selected Imidazole Derivatives

| Compound/Derivative Class | Target Enzyme | Potency (IC50 / Ki) | Source |

| Compound 10e | JAK2 / JAK3 Kinase | IC50 = 0.166 µM / 0.057 µM | |

| Compound AA6 | p38 MAP Kinase | IC50 = 403.57 nM | |

| Tri-aryl imidazole (5g) | Carbonic Anhydrase IX | Ki = 0.3 µM | nih.gov |

| Fc11a-2 (benzo[d]imidazole) | NLRP3 Inflammasome | Attenuated pro-IL-1β cleavage | frontiersin.org |

| N-methyl imidazole (11g) | Glycine Transporter 1 (GlyT1) | IC50 = 25 nM |

The anti-inflammatory potential of imidazole derivatives is frequently assessed in various cell-based assays. These models allow researchers to observe the effects of a compound on cellular processes central to inflammation, such as cytokine production and the activation of inflammatory signaling pathways.

For instance, the anti-inflammatory activity of newly synthesized imidazole derivatives was evaluated using an albumin denaturation assay, which serves as a preliminary screen for anti-inflammatory potential. Compounds that showed substantial activity were then advanced to more specific assays, such as measuring the inhibition of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.

In cellular models of neuroinflammation, imidazole-linked heterocycles have demonstrated crucial anti-inflammatory effects. Studies using myeloid leukemia cell lines (NB4 and K562) showed that certain imidazole derivatives could interfere with cell proliferation and induce apoptosis, effects which were linked to the downregulation of inflammatory and pro-survival signaling pathways like Wnt/β-catenin. Furthermore, the ability of benzo[d]imidazole derivatives to inhibit the NLRP3 inflammasome in cellular models directly demonstrates a potent anti-inflammatory mechanism of action. frontiersin.org

Neuroprotective Properties in In Vitro Systems

Derivatives of imidazole have shown potential as neuroprotective agents in various in vitro models. Certain imidazole-containing compounds are being explored for their ability to modulate imidazoline (B1206853) I2 receptors, which are considered relevant targets in neurodegenerative conditions like Alzheimer's disease. nih.gov For instance, the imidazole derivative LSL33 demonstrated neuroprotective effects and beneficial outcomes in a cellular model of Parkinson's disease by rescuing human dopaminergic cells from induced death. nih.gov Furthermore, this compound exhibited crucial anti-inflammatory effects in a cellular model of neuroinflammation. nih.gov

Studies on imidazolyl nitrones have revealed their neuroprotective capabilities. For example, a 2-phenylimidazolyl nitrone, compound 6a, protected mice from lethality induced by an oxidant that can trigger neurodegenerative processes. nih.gov This protection was observed without the hypothermic side effects associated with the archetypal nitrone Phenyl-tert-butyl nitrone (PBN). nih.gov The neuroprotective activity of these imidazolyl nitrones has been correlated with their calculated partition coefficients (ClogP) and HOMO energy levels. nih.gov

The regulation of adult hippocampal neurogenesis by small molecules is a promising strategy for treating neurodegenerative disorders. researchgate.net Research has indicated that imidazole derivatives substituted with an aromatic or diaromatic ring at the C2 position of the imidazole ring possess neurogenesis activity. researchgate.net This suggests that introducing a relatively large aromatic group at this position can enhance neurogenic potential. researchgate.net

Antimicrobial Activity against Pathogens (e.g., Antibacterial, Antifungal, Antiprotozoal, Antiviral)

The imidazole scaffold is a cornerstone in the development of antimicrobial agents, with numerous derivatives exhibiting a wide range of activities against bacteria, fungi, protozoa, and viruses. mdpi.comnih.govclinmedkaz.orgnih.gov

Antibacterial Activity: Imidazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Their mechanisms of action can involve the disruption of bacterial DNA replication, inhibition of cell wall synthesis, or interference with the cell membrane. mdpi.com For example, certain triazolyl imidazole compounds have been found to be significantly effective against P. aeruginosa, B. subtilis, and S. epidermidis. clinmedkaz.org The antibacterial effect of these compounds is highly dependent on their chemical structure. clinmedkaz.org

Antifungal Activity: Many commercially available antifungal drugs contain the imidazole ring, including clotrimazole (B1669251) and miconazole. mdpi.comtsijournals.com These compounds function by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. Halogenated imidazole derivatives have shown potent activity against various Candida species. oup.com Some newly synthesized imidazole derivatives have displayed antifungal activity comparable to fluconazole (B54011) against C. albicans. clinmedkaz.org

Antiprotozoal Activity: The imidazole ring is a key feature in drugs used to treat protozoal infections. Metronidazole, a prominent example, is effective against anaerobic bacteria and certain protozoa. mdpi.com Research continues to explore new imidazole-based compounds for their antiprotozoal potential. researchgate.net

Antiviral Activity: Imidazole derivatives have also been investigated for their antiviral properties. nih.gov Some compounds have shown inhibitory activity against a range of RNA and DNA viruses. nih.gov For instance, certain 2-phenylbenzimidazole (B57529) analogs have demonstrated significant antiviral profiles against viruses like vaccinia virus (VV) and bovine viral diarrhea virus (BVDV). nih.gov Docking studies have also suggested the potential of imidazole derivatives to bind to the main protease of SARS-CoV-2, indicating a possible avenue for COVID-19 therapeutics. nih.gov

A selection of research findings on the antimicrobial activity of imidazole derivatives is presented in the table below.

| Derivative Type | Pathogen | Activity | Reference |

| Triazolyl imidazoles | P. aeruginosa, A. niger, B. subtilis, S. epidermidis, C. albicans | Significant antimicrobial activity | clinmedkaz.org |

| Halogenated derivatives | Candida spp. | Good activity (MIC90 of 1 mg/L) | oup.com |

| Imidazole-thiadiazole derivatives | M. tuberculosis | Promising antitubercular activity (MICs 4–16 mg/L) | oup.com |

| 2-Phenylbenzimidazole analogs | Vaccinia Virus (VV) | Immense antiviral profile (EC50 = 0.1 μM) | nih.gov |

| 2-Phenylbenzimidazole analogs | Bovine Viral Diarrhea Virus (BVDV) | Promising inhibitory activity (EC50 = 0.8-1.5 μM) | nih.gov |

Antitumor Activity in Cancer Cell Lines

The imidazole scaffold is a prominent feature in a variety of anticancer agents. nih.govjchemrev.com These derivatives can exert their antitumor effects through multiple mechanisms, including the inhibition of cancer cell proliferation, induction of apoptosis, and interference with key cellular processes like angiogenesis and microtubule formation. mdpi.comnih.gov

Numerous studies have demonstrated the in vitro anticancer activity of imidazole derivatives against a wide array of human cancer cell lines. nih.govnih.govnih.gov For instance, certain imidazoles conjugated with imine/amides have shown promising activity against A-459, Hep-G2, and H-460 cancer cell lines with low micromolar IC50 values. nih.gov Similarly, some benzimidazole (B57391) sulfonamides have displayed potent activity against A549, HeLa, HepG2, and MCF-7 cells. nih.gov

The anticancer potential of these compounds is often linked to their ability to inhibit specific molecular targets. Some imidazole derivatives act as inhibitors of focal adhesion kinase (FAK), a protein involved in cell adhesion and migration. nih.gov Others function as microtubule destabilizing agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. nih.gov

The table below summarizes the in vitro antitumor activity of selected imidazole derivatives.

| Derivative Class | Cell Line(s) | IC50 Values | Mechanism of Action | Reference |

| Imidazoles conjugated with imine/amides | A-459, Hep-G2, H-460 | Low micromolar | Not specified | nih.gov |

| Benzimidazole sulfonamides | A549, HeLa, HepG2, MCF-7 | 0.15–7.26 μM | Not specified | nih.gov |

| Imidazole-thiadiazole derivatives | HepG2 | 0.86–1.44 µM | Cytotoxic activity | researchgate.net |

| Imidazole-1,2,3-triazole hybrids | Caco-2 | 4.67–5.22 µM | Not specified | nih.gov |

| 2,4,5-trisubstituted imidazoles | Various | Induces apoptosis and cellular senescence | rsc.org |

Advanced Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound and its derivatives is profoundly influenced by their structural features. jopir.innih.govresearchgate.net Understanding the structure-activity relationship (SAR) is crucial for the rational design of new, more potent, and selective therapeutic agents. researchgate.netnih.gov

Impact of Positional Substitution on Biological Potency

The position of substituents on the imidazole ring plays a critical role in determining the biological activity of its derivatives. SAR studies have revealed that modifications at different positions can lead to significant variations in potency and selectivity.

For instance, in a series of 2,5-diarylated imidazole derivatives, the introduction of electron-withdrawing or electron-donating groups at the para position of the phenyl rings resulted in either moderate or no antifungal activity. researchgate.net Conversely, placing electron-withdrawing groups like CF3, CN, or NO2 at the meta position led to a loss of antifungal activity. researchgate.net

In the context of antitumor activity, the placement of a benzene sulfonyl group on the benzimidazole nitrogen has been shown to enhance activity against cancer cell lines. nih.gov The position of substituents also dictates the neurogenic activity of imidazole derivatives, with aromatic substitutions at the C2 position enhancing this property. researchgate.net

Influence of Chain Length and Branching on Activity

The length and branching of alkyl chains attached to the imidazole core are significant determinants of biological activity. This is particularly evident in the antimicrobial and antitumor properties of imidazolium-based ionic liquids.

Studies have shown that the length of the alkyl chain at the N-3 position of the imidazole ring is crucial for the antitumor activity and cytotoxicity of these compounds. nih.gov An increase in chain length can lead to enhanced growth inhibition of tumor cell lines, although it may also increase cytotoxicity. nih.gov For example, imidazolium (B1220033) compounds with a C-12 alkyl chain were effective against a broad range of tumor cell lines with low cytotoxicity. nih.gov

Similarly, the toxicity of imidazolium-based ionic liquids towards photosynthetic organisms is influenced by the alkyl chain length. nih.gov The binding of these ionic liquids to proteins like bovine serum albumin is also affected, with longer alkyl chains leading to stronger binding and greater conformational changes in the protein. nih.gov

Elucidation of Essential Pharmacophoric Features

The imidazole ring itself is a key pharmacophoric feature, capable of participating in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. ajrconline.org The specific arrangement of substituents around this core defines the essential pharmacophoric features for different biological activities.

For antimicrobial activity, the imidazole ring often acts as a bioisostere of other important biological molecules, allowing it to interfere with essential microbial pathways. nih.gov The ability of the nitrogen atoms in the ring to coordinate with metal ions is also a key feature in the mechanism of action of some antimicrobial imidazoles. nih.gov

In the context of antitumor activity, the imidazole scaffold can be part of a larger pharmacophore that targets specific enzymes or receptors. For example, some imidazole derivatives are designed to fit into the ATP-binding pocket of kinases like EGFR. elsevierpure.com The pharmacophore often includes a combination of hydrophobic and hydrogen-bonding groups strategically positioned relative to the imidazole core.

Rationalization of Activity Modulations through Structural Modifications

The biological activity of imidazole-based compounds is intricately linked to their structural features. Structure-activity relationship (SAR) studies have demonstrated that specific modifications to the core scaffold of this compound can significantly modulate their pharmacological effects.

For instance, in the context of 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which are positive allosteric modulators (PAMs) of the A3 adenosine (B11128) receptor (A3AR), SAR studies have revealed that introducing hydrophobic alkyl and cycloalkyl groups at the 2-position of the imidazole ring enhances PAM activity. nih.gov Furthermore, the presence of a 3,4-dichlorophenyl group at the 4-amino position has been shown to improve both the activity and selectivity for the A3AR subtype. nih.gov

In a different class of derivatives, the triaryl imidazoles designed as carbonic anhydrase (CA) inhibitors, the substitution pattern on the aryl moiety is crucial for activity and selectivity. Specifically, placing a lipophilic and electron-donating group, such as a methoxy (B1213986) group, at the ortho-position of the aryl ring leads to excellent selectivity for the tumor-associated hCA IX and XII isoforms over the cytosolic hCA I and II.

Similarly, for 3-aryl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propane derivatives, which are analogues of the antifungal agent bifonazole, the nature of the substituents on the phenyl ring plays a significant role in determining their antimicrobial properties. lecturio.com The systematic variation of these substituents allows for a direct comparison of their biological effects with related aza-analogues. lecturio.com

Studies on nitroimidazole derivatives have also highlighted the critical role of certain structural elements. The presence of a nitro group and the nature of the N-1 alkyl chain on the imidazole ring are key determinants of their antiprotozoal activity. wikilectures.eu The introduction of an electron-accepting substituent at the 5-position of a 4-nitroimidazole (B12731) ring, for example, has been found to increase cytotoxic and radiosensitizing activity. wikilectures.eu

These findings underscore the importance of targeted structural modifications in optimizing the pharmacological profile of this compound derivatives for various therapeutic applications.

Table 1: Structure-Activity Relationship (SAR) Insights for Imidazole Derivatives

| Derivative Class | Structural Modification | Impact on Activity | Target |

|---|---|---|---|

| 1H-Imidazo[4,5-c]quinolin-4-amines | Hydrophobic alkyl/cycloalkyl at 2-position | Enhanced PAM activity | A3 Adenosine Receptor |

| 1H-Imidazo[4,5-c]quinolin-4-amines | 3,4-dichlorophenyl at 4-amino position | Improved PAM activity and selectivity | A3 Adenosine Receptor |

| Triaryl Imidazoles | Ortho-methoxy group on aryl moiety | Excellent selectivity | Carbonic Anhydrase IX & XII |

| Nitroimidazoles | Electron-accepting group at position 5 | Increased cytotoxicity | Not specified |